molecular formula C18H21NO2 B11840693 (1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 47145-36-8

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11840693
CAS No.: 47145-36-8
M. Wt: 283.4 g/mol
InChI Key: HWNSTGWDEVWFNH-MRXNPFEDSA-N
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Description

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of benzyl and dimethoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core. The specific reaction conditions, such as the choice of acid catalyst and solvent, can influence the yield and stereoselectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonates can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethoxy groups, resulting in different chemical properties and reactivity.

    (1R)-1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, affecting its solubility and biological activity.

Uniqueness

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and dimethoxy groups, which contribute to its distinct chemical behavior and potential applications. The stereochemistry of the compound also plays a significant role in its reactivity and interactions with biological targets.

Properties

CAS No.

47145-36-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,16,19H,8-10H2,1-2H3/t16-/m1/s1

InChI Key

HWNSTGWDEVWFNH-MRXNPFEDSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=CC=C3)OC

Origin of Product

United States

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